8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Description
8-Methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one (molecular formula: C₁₉H₁₂F₃N₃O₃S; molecular weight: 419.38 g/mol) is a synthetic coumarin-thiadiazole hybrid compound. The structure combines a coumarin core (with a methoxy group at position 8) linked to a 1,3,4-thiadiazole ring substituted with a 3-(trifluoromethyl)anilino group. This design leverages the pharmacological versatility of coumarins (anticoagulant, anticancer, and antimicrobial properties) and thiadiazoles (enzyme inhibition and bioactivity modulation) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a focus of medicinal chemistry research.
Properties
IUPAC Name |
8-methoxy-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3S/c1-27-14-7-2-4-10-8-13(17(26)28-15(10)14)16-24-25-18(29-16)23-12-6-3-5-11(9-12)19(20,21)22/h2-9H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHOCNJIRXTXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one exhibits significant biological activity due to its unique chemical structure, which includes a thiadiazole moiety and a chromenone framework. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C19H12F3N3O3S
- Molecular Weight : 419.38 g/mol
- CAS Number : Not specified in the results but can be derived from the chemical name.
Biological Activity Overview
The biological activities of this compound are attributed to its structural components, particularly the 1,3,4-thiadiazole and chromenone moieties. These structures are known for their diverse pharmacological properties.
1. Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole ring exhibit promising antimicrobial properties. For instance:
- Compounds with halogen substitutions on the phenyl ring show enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
- Some derivatives have demonstrated significant antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
2. Anticancer Activity
The chromenone structure is known for its anticancer potential. Studies have shown that:
- Compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .
- The presence of the thiadiazole moiety enhances cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
3. Other Biological Activities
The literature suggests that derivatives of the thiadiazole scaffold possess a range of other biological activities:
- Antidiabetic : Some studies have indicated potential antidiabetic effects linked to modifications in the thiadiazole structure .
- Anti-inflammatory : The compound may exhibit anti-inflammatory properties, which are common among thiadiazole derivatives .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of thiadiazole derivatives. For example:
- Synthesis and Evaluation : A study synthesized various derivatives of 1,3,4-thiadiazole linked to different aromatic systems and evaluated their antimicrobial and anticancer activities. Results indicated that specific substitutions significantly enhance potency against target organisms .
- In Vivo Studies : In vivo models have been employed to assess the efficacy of these compounds in treating infections and tumors, highlighting their potential for therapeutic applications .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar compounds, which may extend to 8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one. For instance:
- Antibacterial Studies : Compounds with structural similarities have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes .
Anticancer Potential
Research into related thiadiazole derivatives has indicated potential anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing derivatives of thiadiazole and evaluating their biological activities demonstrated that modifications in the molecular structure significantly influenced their antimicrobial and anticancer efficacy. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures .
- Comparative Analysis : A comparative study assessed the activity of various thiadiazole derivatives against standard microbial strains. The results showed that certain substitutions enhanced antibacterial activity significantly, suggesting that similar modifications could be explored for this compound .
Safety and Toxicity
While exploring the applications of this compound, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that compounds with trifluoromethyl groups can exhibit varying levels of toxicity depending on their structural context. Therefore, detailed toxicological studies are essential for any potential therapeutic application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bioactivity is influenced by substituents on the coumarin and thiadiazole moieties. Key structural analogues include:
- Trifluoromethyl vs.
- Methoxy Position : The 8-methoxy group on coumarin may improve solubility and π-π stacking interactions compared to unmethoxylated analogues (e.g., 3-acetylcoumarin derivatives) .
Bioactivity Profiles
Enzyme Inhibition
- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition: The 4a–g series (3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one derivatives) showed IC₅₀ values of 0.8–2.4 µM against AChE, comparable to donepezil (IC₅₀: 0.5 µM) . The target compound’s trifluoromethyl group may enhance AChE binding via hydrophobic interactions, though specific data are unavailable.
Antimicrobial Activity
- Antifungal Activity: Analogues like 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one exhibited MIC values of 8–16 µg/mL against Candida albicans, outperforming fluconazole (MIC: 32 µg/mL) . The target compound’s trifluoromethyl group could improve antifungal potency by disrupting fungal membrane ergosterol biosynthesis, though direct evidence is pending.
- Antibacterial Activity: Thiadiazole-coumarin hybrids with benzylideneamino substituents (e.g., 4a–h series) showed moderate activity against E. coli (MIC: 32–64 µg/mL) .
Preparation Methods
Chromen-2-One Core Synthesis
The chromen-2-one moiety is synthesized from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under solvent-free conditions using piperidine as a catalyst. This step yields 3-acetyl-8-methoxy-2H-chromen-2-one (Intermediate C), a critical precursor.
Reaction Conditions :
α-Bromination of the Acetyl Side Chain
Intermediate C undergoes α-bromination using copper(II) bromide (CuBr₂) to introduce a bromine atom at the acetyl group’s α-position, forming 3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one.
Optimization Notes :
-
Excess CuBr₂ (1.2 equiv) ensures complete conversion.
-
Reaction time: 4–6 hours in dichloromethane at room temperature.
Thiadiazole Ring Formation
The thiadiazole ring is constructed via cyclization of hydrazine derivatives with the brominated chromen-2-one intermediate. While direct literature on the target compound is limited, analogous methods for 1,3,4-thiadiazoles involve thiourea or thiosemicarbazide precursors.
Cyclization with Thiourea Derivatives
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one reacts with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions to form the thiadiazole ring. Subsequent coupling with 3-(trifluoromethyl)aniline introduces the aryl amine group.
Key Steps :
-
Cyclization :
-
Coupling with 3-(Trifluoromethyl)Aniline :
Reaction Optimization and Challenges
Regioselectivity in Thiadiazole Formation
The position of the trifluoromethyl-anilino group on the thiadiazole ring is critical. Microwave-assisted synthesis improves regioselectivity and reduces reaction times (e.g., 30 minutes vs. 12 hours).
Solvent and Catalyst Selection
-
Palladium Catalysts : Pd(OAc)₂ with Xantphos enhances coupling efficiency for aryl amines.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.
Analytical Characterization
Synthesized intermediates and the final compound are validated using spectroscopic methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
